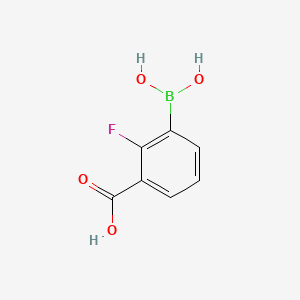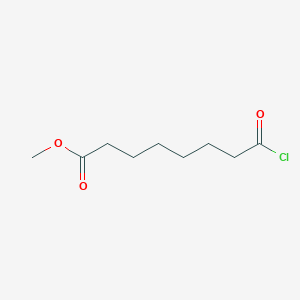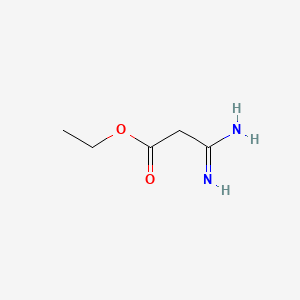
Lithium dimethylamide
説明
Lithium dimethylamide, also known as LiN(CH3)2, is a chemical compound composed of lithium and dimethylamine. It is a colorless and odorless liquid that is soluble in water and organic solvents. LiN(CH3)2 is used in a variety of scientific research applications, including organic synthesis and catalysis. It is also used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
科学的研究の応用
Synthesis of Boron-Nitrogen Heterocycles
Lithium dimethylamide is utilized as a reagent in the creation of boron-nitrogen heterocycles. These heterocycles are significant due to their potential applications in creating new materials with unique properties, such as increased thermal stability and chemical resistance .
Formation of 2,2′-Diborabiphenyl
This compound plays a crucial role in synthesizing 2,2′-diborabiphenyl, which is important for developing boron-containing polymers and materials with potential applications in organic light-emitting diodes (OLEDs) and pharmaceuticals .
Deprotection Agent in Demethylation
As a deprotecting agent, Lithium dimethylamide is employed in the demethylation process of bis(imino)pyridine ferrous dichloride. This process is essential for synthesizing ferrous amide-ate complexes, which have applications in catalysis and material science .
Synthesis of Organoimido Complexes
It is used in synthesizing d0 organoimido complexes of early transition metals. These complexes are studied for their potential use in catalysis, including polymerization reactions and hydrocarbon transformations .
Meta Rearrangement Reactions
Lithium dimethylamide is involved in meta rearrangement reactions, particularly in the reaction of triphenyl-(p-bromophenyl)-silane. Such rearrangements are important for creating new molecular structures that can be used in medicinal chemistry and material science .
特性
IUPAC Name |
lithium;dimethylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N.Li/c1-3-2;/h1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGSUPBDGKOGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[N-]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6LiN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
51.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium dimethylamide | |
CAS RN |
3585-33-9 | |
| Record name | Lithium dimethylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and structure of Lithium dimethylamide?
A1: Lithium dimethylamide is represented by the molecular formula C2H6LiN and has a molecular weight of 57.05 g/mol. Structurally, it features a lithium cation associated with a dimethylamide anion [(CH3)2N−].
Q2: What spectroscopic data is available for Lithium dimethylamide?
A2: While the papers provided don't delve deeply into specific spectroscopic details, 1H NMR is a common technique for analyzing Lithium dimethylamide purity. [] Researchers often use NMR to confirm the successful synthesis and purity of this reagent by analyzing the characteristic signals of the methyl groups attached to the nitrogen atom.
Q3: How does Lithium dimethylamide interact with organic molecules, and what are the typical downstream effects?
A3: Lithium dimethylamide acts as a strong base and a nucleophile. It readily deprotonates acidic protons in organic molecules, leading to the formation of carbanions. These carbanions are versatile intermediates that can undergo various reactions, including alkylation, condensation, and addition reactions. For instance, Lithium dimethylamide can deprotonate ketones at the alpha-carbon, enabling subsequent alkylation at that position. []
Q4: Can you provide examples of specific reactions where Lithium dimethylamide is employed as a reagent?
A4: Certainly! Here are some examples:
- Nucleophilic Substitution: Lithium dimethylamide can participate in nucleophilic aromatic substitution reactions with perfluorinated aromatic compounds like hexafluorobenzene and octafluoronaphthalene, substituting fluorine atoms with dimethylamino groups. []
- Addition to Carbonyls: Lithium dimethylamide readily adds to carbonyl compounds like formaldehyde and acetaldehyde. DFT studies have explored the detailed mechanisms of these reactions, revealing insights into the transition states and the influence of aggregation and solvation on the reaction pathway. [, ]
- Formation of Metal Complexes: Lithium dimethylamide reacts with transition metal chlorides, leading to the formation of metal-amide complexes. These complexes exhibit diverse structures and reactivity patterns. For instance, reactions with zirconium tetrachloride result in the formation of dichloro(amido)-bridged dinuclear complexes. [] Interestingly, reactions with niobium and tantalum pentachlorides yield complexes containing a chelating (dimethylaminomethylene)methylamide ligand. []
Q5: Does Lithium dimethylamide exhibit any catalytic activity?
A5: While primarily known as a stoichiometric reagent, Lithium dimethylamide can play a role in catalytic cycles. For example, in the context of carbon monoxide reduction, researchers have investigated the potential of Lithium dimethylamide to activate carbon monoxide for subsequent hydrogenation. [] While not a direct catalyst for this transformation, Lithium dimethylamide can generate reactive intermediates that participate in the reduction process.
Q6: How has computational chemistry been employed to study Lithium dimethylamide?
A6: Computational techniques like Density Functional Theory (DFT) have proven invaluable in understanding the reactivity of Lithium dimethylamide. Studies have investigated:
- Condensation Reactions: DFT calculations have provided insights into the mechanisms of Lithium dimethylamide condensation with aldehydes. These studies have elucidated the roles of aggregation, solvation, and the nature of the organic substrate on the reaction pathway and energetics. [, , ]
- Aggregation Behavior: Computational methods have shed light on the aggregation behavior of Lithium dimethylamide in solution. These studies have explored the relative stabilities of monomers, dimers, trimers, and other aggregates in the presence of various solvents, providing insights into factors that influence aggregation. []
- NMR Coupling Constants: DFT calculations have been used to predict NMR coupling constants, such as 1J(C-Li), 1J(N-Li), and 2J(Li-Li), in Lithium dimethylamide aggregates. These theoretical predictions offer valuable information for interpreting experimental NMR data and understanding the electronic structure of these aggregates. []
Q7: What are the stability considerations associated with Lithium dimethylamide?
A7: Lithium dimethylamide is highly reactive toward moisture, readily undergoing hydrolysis to form dimethylamine and lithium hydroxide. It's crucial to handle this reagent under strictly anhydrous conditions using techniques like Schlenk line or glovebox techniques. []
Q8: Are there any specific recommendations for storage and handling of Lithium dimethylamide?
A8: Lithium dimethylamide should be stored under a dry nitrogen or argon atmosphere in a refrigerator or freezer, preferably in a tightly sealed container. [] It is essential to avoid contact with air and moisture.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



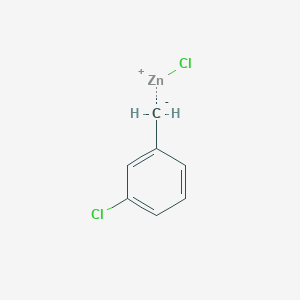


![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587503.png)
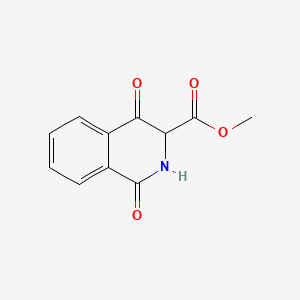
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B1587505.png)
